(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a key intermediate in the synthesis of Dorzolamide, a topically active carbonic anhydrase inhibitor used in the treatment of glaucoma. [, , ] It is a chiral molecule, specifically one of the four possible stereoisomers of 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol. []
This compound is classified under thieno[2,3-b]thiopyran derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, particularly in treating cardiovascular and cerebrovascular diseases as suggested by molecular docking studies . The structural features of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol suggest that it may interact with biological targets in a manner that could lead to therapeutic effects.
The synthesis of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol can be achieved through several methods. One effective approach involves the cyclization of appropriate precursors containing thiophene and thiopyran moieties.
Key Synthesis Steps:
Technical parameters such as temperature control and reaction time are crucial for optimizing yield and purity during synthesis.
The molecular structure of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Structural Features:
Quantum chemical computations may also be employed to predict electronic properties and reactivity patterns based on molecular orbital theory.
(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol can undergo various chemical reactions typical for heterocycles:
Each reaction pathway should be optimized for yield and selectivity based on the desired product.
The mechanism of action for (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is hypothesized based on its structural features:
Quantitative structure–activity relationship models could provide additional insights into its efficacy.
The physical and chemical properties of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol include:
Characterization techniques such as differential scanning calorimetry could be beneficial in assessing thermal properties.
The applications of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol are primarily in medicinal chemistry:
Further research is necessary to fully explore its therapeutic potential and optimize its use in clinical settings.
The systematic IUPAC name for this compound is (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol, which precisely defines its stereochemistry, ring structure, and functional groups. The naming follows established conventions where the parent heterocycle is identified as thiopyran fused with thiophene at the [2,3-b] positions. The "7,7-dioxo" descriptor specifies the sulfone group, while the stereodescriptors (4R,6S) denote the absolute configuration at the chiral centers [3] [4].
The compound is recognized by numerous synonyms across chemical databases and scientific literature, reflecting its role as a synthetic intermediate and analytical reference standard. Common alternative designations include:
Table 1: Comprehensive List of Synonyms for (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Synonym | Context of Use |
---|---|
Dorzolamide N-2 | Pharmaceutical impurity nomenclature |
(4R,6S)-5,6-Dihydro-4-hydroxy-6-methylthieno[2,3-b]thiopyran-7,7-dioxide | Systematic alternative IUPAC name |
Tizanidine Impurity 14 | Reference standard in impurity profiling |
Dorzolamide Impurity 17 | Quality control applications |
MFCD11035925 | Manufacturer-specific catalog identifier |
BOC Sciences FD43179 | Commercial supplier designation |
(4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide | Alternative stereochemical designation occasionally used [3] [4] [7] |
The compound is uniquely identified by the CAS Registry Number 147128-77-6, which serves as a universal identifier across chemical databases, regulatory documents, and scientific literature. This alphanumeric designation provides an unambiguous reference point for researchers investigating the compound's properties or commercial suppliers offering this chemical [2] [3].
The molecular formula C₈H₁₀O₃S₂ precisely defines the elemental composition, indicating the presence of eight carbon atoms, ten hydrogen atoms, three oxygen atoms, and two sulfur atoms. This formula yields a calculated molecular weight of 218.29 g/mol, consistent across multiple analytical sources. The empirical formula confirms the presence of both heterocyclic sulfur atoms and oxygen-rich functional groups characteristic of this sulfone-containing structure [3] [4] [6].
The compound's structural representation is commonly depicted using the canonical SMILES notation: C[C@H]1CC@@HC2C=CSC=2S1(=O)=O, which precisely encodes the stereochemical configuration at the C4 and C6 positions. The InChIKey identifier NFUQUGUUAUVBMO-CAHLUQPWSA-N provides a standardized digital representation that facilitates database searches and computational chemistry applications involving this specific stereoisomer [3] [5].
The molecular framework of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol centers around a fused bicyclic system comprising thiophene and thiopyran rings. Specifically, the [2,3-b] fusion denotes the bonding pattern where the thiophene ring is annulated to the thiopyran moiety at positions 2 and 3 of the thiophene component. This creates a rigid planar structure for the thiophene component while the thiopyran ring exists in a partially saturated conformation [1] [4].
The thiopyran ring adopts a non-aromatic 5,6-dihydro-4H configuration with distinct stereochemistry at C4 and C6. Position C7 bears the sulfone group (S,S-dioxide), characterized by two sulfur-oxygen double bonds that confer strong polarity to this region of the molecule. At position C4, the hydroxyl group (-OH) creates a chiral center, while the methyl substituent at C6 establishes a second stereogenic center. This arrangement produces a structure with defined topographical features that significantly influence its chemical behavior and intermolecular interactions [1] [4] [7].
Table 2: Structural Features of the Thieno-Thiopyran Core System
Structural Feature | Position | Chemical Descriptor | Implications |
---|---|---|---|
Ring fusion | Core structure | Thieno[2,3-b]thiopyran | Creates planar bicyclic system with defined bond angles |
Sulfur atoms | Thiophene (S1), Thiopyran (S2) | Thioether (S1), Sulfone (S2) | Dual sulfur functionalities with different oxidation states |
Sulfone group | C7 | S,S-dioxide | Increases polarity and hydrogen bonding capacity |
Hydroxyl group | C4 | Secondary alcohol | Establishes chirality and provides site for derivatization |
Methyl substituent | C6 | Alkyl group | Creates second chiral center and influences lipophilicity |
Double bond | Between C2-C3 (thiophene) | Vinyl sulfide | Electron-rich region susceptible to electrophilic attack |
Hydrogenation state | Thiopyran ring | 5,6-Dihydro | Non-aromatic ring with conformational flexibility [1] [4] [7] |
The (4R,6S) stereochemical designation specifies the absolute configuration at the two chiral centers located at positions C4 and C6 of the thiopyran ring. This particular diastereomeric form exhibits distinct physicochemical properties and biological interactions compared to other stereoisomers. The C4 chiral center bears the hydroxyl group in the R configuration, while the C6 methyl group adopts the S configuration, creating a specific three-dimensional orientation that determines how the molecule interacts with biological targets, particularly enzymes like carbonic anhydrase [6] [7].
The relative stereochemistry between C4 and C6 positions creates defined conformational constraints within the thiopyran ring system. This spatial arrangement influences the molecule's ability to adopt bioactive conformations required for molecular recognition in pharmaceutical applications. The stereospecific nature of this compound is highlighted by chromatographic studies demonstrating that the (4R,6S) isomer exhibits distinct retention times compared to other stereoisomers when analyzed using chiral stationary phases. These separation techniques exploit the differential interactions between the enantioselective environment of the chromatographic medium and the specific three-dimensional structure of the (4R,6S) configuration [4] [7].
The significance of this specific stereochemistry is further evidenced by the compound's role as a synthetic intermediate for Dorzolamide production, where the stereochemical integrity must be preserved to maintain the drug's efficacy. The synthesis of this stereochemically defined intermediate requires asymmetric methodologies or chiral resolution techniques, adding complexity to its production but ensuring the correct spatial orientation necessary for its pharmaceutical applications [6] [7].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: